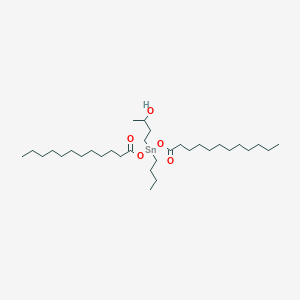
Butyl(3-hydroxybutyl)tin dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(3-hydroxybutyl)tin dilaurate is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a tin-based catalyst that is commonly used in organic synthesis reactions. The purpose of
Mécanisme D'action
The mechanism of action of Butyl(3-hydroxybutyl)tin dilaurate is based on its ability to act as a Lewis acid catalyst. This compound has a high affinity for electron-rich molecules, which allows it to activate certain chemical bonds and facilitate the formation of new bonds. The catalytic activity of Butyl(3-hydroxybutyl)tin dilaurate is dependent on the concentration of the catalyst, the reaction temperature, and the reaction time.
Effets Biochimiques Et Physiologiques
Butyl(3-hydroxybutyl)tin dilaurate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is toxic to aquatic organisms and can cause reproductive and developmental abnormalities in certain species. It is also considered to be a potential endocrine disruptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Butyl(3-hydroxybutyl)tin dilaurate in lab experiments is its ability to catalyze organic synthesis reactions. This compound is also relatively inexpensive and easy to handle. However, one of the main limitations of using Butyl(3-hydroxybutyl)tin dilaurate is its potential toxicity to laboratory personnel and the environment. Proper safety precautions must be taken when handling this compound.
Orientations Futures
There are several future directions for the use of Butyl(3-hydroxybutyl)tin dilaurate in scientific research. One potential application is in the synthesis of novel polyurethane materials with improved mechanical and thermal properties. Another potential application is in the synthesis of new organic compounds with biological activity, such as anticancer or antimicrobial agents. Further research is also needed to better understand the biochemical and physiological effects of Butyl(3-hydroxybutyl)tin dilaurate and its potential impact on the environment.
Méthodes De Synthèse
Butyl(3-hydroxybutyl)tin dilaurate can be synthesized by reacting butyltin chloride with 3-hydroxybutyric acid in the presence of lauric acid. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane. The resulting product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Butyl(3-hydroxybutyl)tin dilaurate has been widely used in scientific research applications due to its ability to catalyze organic synthesis reactions. This compound is commonly used in the production of polyurethanes, which are widely used in the manufacture of foams, adhesives, and coatings. It has also been used in the synthesis of other organic compounds such as esters and amides.
Propriétés
Numéro CAS |
153759-62-7 |
|---|---|
Nom du produit |
Butyl(3-hydroxybutyl)tin dilaurate |
Formule moléculaire |
C32H64O5Sn |
Poids moléculaire |
647.6 g/mol |
Nom IUPAC |
[butyl-dodecanoyloxy-(3-hydroxybutyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.C4H9O.C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4(2)5;1-3-4-2;/h2*2-11H2,1H3,(H,13,14);4-5H,1,3H2,2H3;1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
WFWCBKKAHUEMAW-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC |
Synonymes |
3-OHDBTL butyl(3-hydroxybutyl)tin dilaurate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



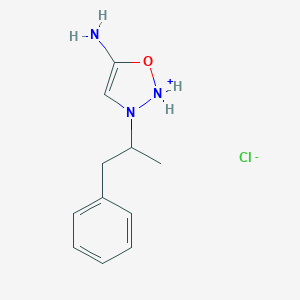
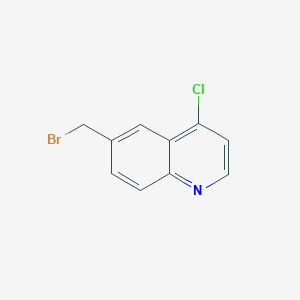
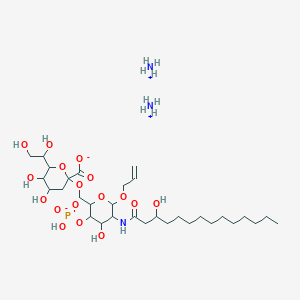
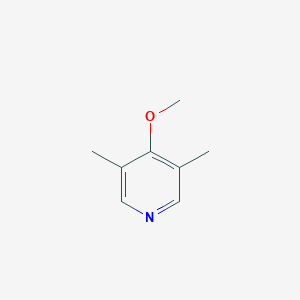
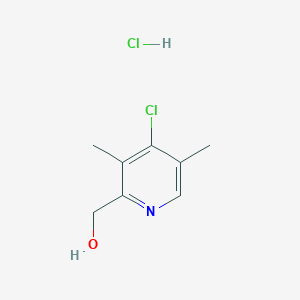
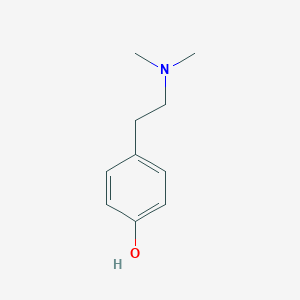
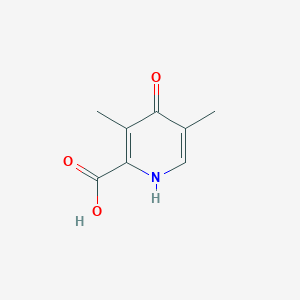
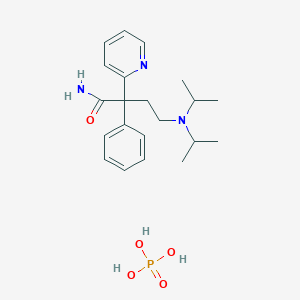
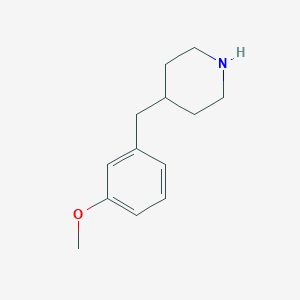
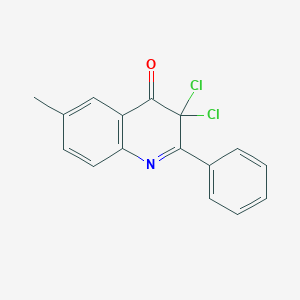
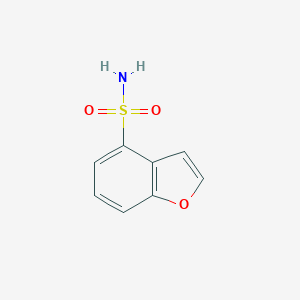
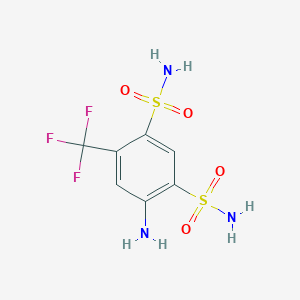
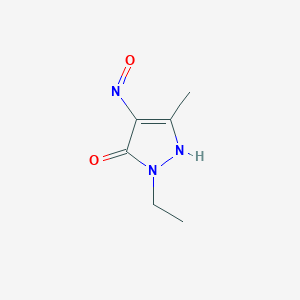
![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)